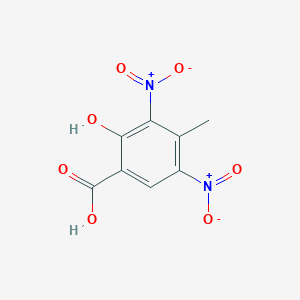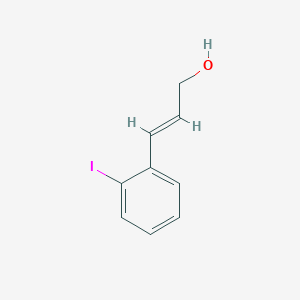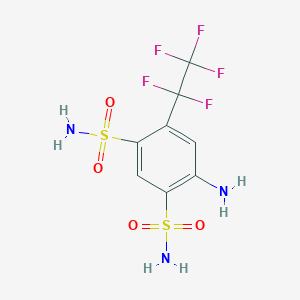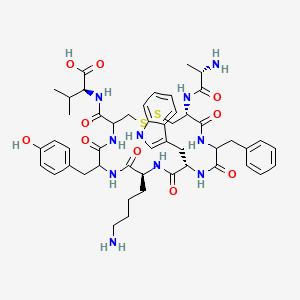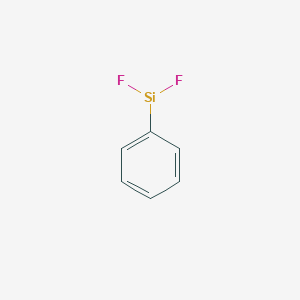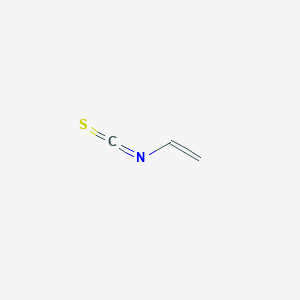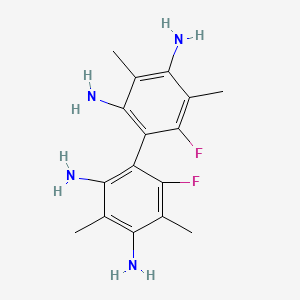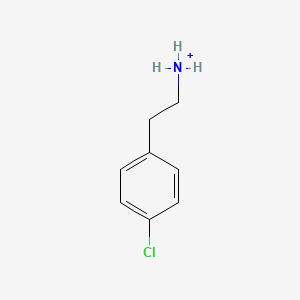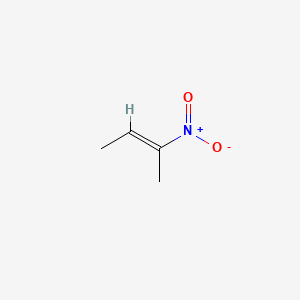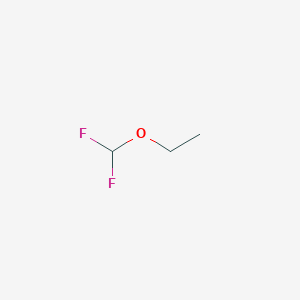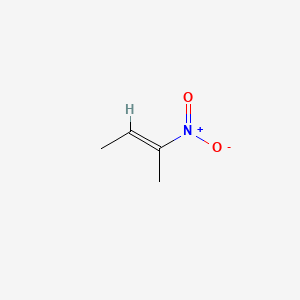
2-Nitro-2-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-2-butene is an organic compound with the molecular formula C4H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitro-2-butene can be synthesized through the nitration of butene. One common method involves the reaction of butene with nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperatures and pressures to ensure the selective formation of the nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where butene and nitric acid are mixed under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-2-butene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of nitroalkanes.
Reduction: Formation of amines.
Substitution: Formation of substituted butenes with different functional groups.
Aplicaciones Científicas De Investigación
2-Nitro-2-butene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Nitro-2-butene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
2-Nitropropene: Another nitroalkene with similar chemical properties.
1-Nitropropene: Differing in the position of the nitro group.
2-Nitro-1-butene: Similar structure but with the nitro group at a different position.
Uniqueness: 2-Nitro-2-butene is unique due to its specific structural configuration, which influences its reactivity and interaction with other molecules. Its distinct properties make it valuable for specific applications in research and industry.
Propiedades
Número CAS |
4812-23-1 |
|---|---|
Fórmula molecular |
C4H7NO2 |
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
(E)-2-nitrobut-2-ene |
InChI |
InChI=1S/C4H7NO2/c1-3-4(2)5(6)7/h3H,1-2H3/b4-3+ |
Clave InChI |
DAHZYRVPEHDLPG-ONEGZZNKSA-N |
SMILES isomérico |
C/C=C(\C)/[N+](=O)[O-] |
SMILES canónico |
CC=C(C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


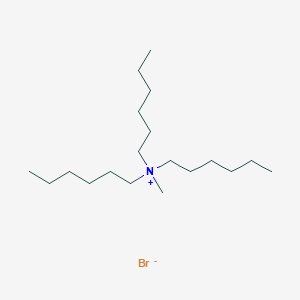
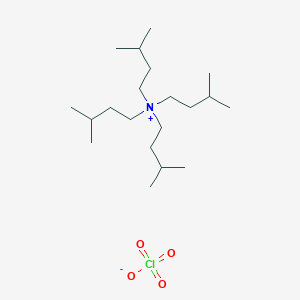
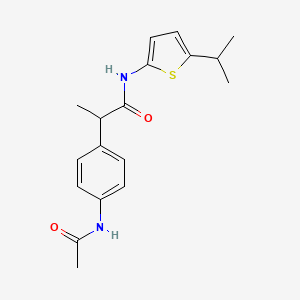
![2,2'-Methylenebis[4-methyl-6-(2-methylbutan-2-yl)phenol]](/img/structure/B14748101.png)
